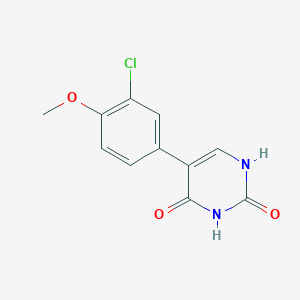![molecular formula C13H13N3O2 B6385803 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% CAS No. 1111113-45-1](/img/structure/B6385803.png)
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% (5-DMPH-2-HP) is an organic compound that has found applications in a variety of scientific research fields. It is a hydroxypyrimidine derivative, and its structure consists of a pyrimidine ring with a hydroxyl group and a dimethylaminocarbonyl group attached to the 4-position of the phenyl ring. This compound has been used in a number of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments. In
Aplicaciones Científicas De Investigación
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of various compounds on the body. It has also been used in laboratory experiments to study the effects of various compounds on enzymes and other proteins.
Mecanismo De Acción
The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the dimethylaminocarbonyl group of the compound binds to the active site of an enzyme or other protein, which then triggers a conformational change in the protein. This conformational change can then lead to changes in the activity of the enzyme or other protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% are still being studied. However, preliminary research has shown that the compound can affect the activity of enzymes and other proteins. It has also been found to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in solution. However, the compound can be toxic if inhaled or ingested, and it can also be toxic to certain types of cells.
Direcciones Futuras
The future directions for research on 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% are numerous. One potential direction is to further investigate the biochemical and physiological effects of the compound. Another potential direction is to investigate the potential therapeutic applications of the compound. Additionally, further research could be done to investigate the mechanism of action of the compound and to develop more efficient synthesis methods. Finally, further research could be done to explore the potential toxic effects of the compound and to develop methods to reduce or eliminate these effects.
Métodos De Síntesis
The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% involves a two-step reaction process. The first step involves the reaction of 4-aminophenol and dimethylformamide in the presence of a base to form the pyrimidine ring. The second step involves the reaction of the pyrimidine ring with a hydroxyl group in the presence of a base to form 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%. The reaction is carried out at a temperature of 80-90°C.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(2-oxo-1H-pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)12(17)10-5-3-9(4-6-10)11-7-14-13(18)15-8-11/h3-8H,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSFQFQSMHDCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686853 |
Source


|
| Record name | N,N-Dimethyl-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine | |
CAS RN |
1111113-45-1 |
Source


|
| Record name | N,N-Dimethyl-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)





![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385802.png)
![(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385810.png)
